Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]-
Brand Name: Vulcanchem
CAS No.: 186031-59-4
VCID: VC16553361
InChI: InChI=1S/C136H240O14/c1-10-19-28-37-46-55-64-73-82-91-100-139-124-109-120(110-125(140-101-92-83-74-65-56-47-38-29-20-11-2)132(124)145-106-97-88-79-70-61-52-43-34-25-16-7)117-148-130-115-123(136(137)138)116-131(149-118-121-111-126(141-102-93-84-75-66-57-48-39-30-21-12-3)133(146-107-98-89-80-71-62-53-44-35-26-17-8)127(112-121)142-103-94-85-76-67-58-49-40-31-22-13-4)135(130)150-119-122-113-128(143-104-95-86-77-68-59-50-41-32-23-14-5)134(147-108-99-90-81-72-63-54-45-36-27-18-9)129(114-122)144-105-96-87-78-69-60-51-42-33-24-15-6/h109-116H,10-108,117-119H2,1-9H3,(H,137,138)
SMILES:
Molecular Formula: C136H240O14
Molecular Weight: 2099.3 g/mol

Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]-

CAS No.: 186031-59-4

Cat. No.: VC16553361

Molecular Formula: C136H240O14

Molecular Weight: 2099.3 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- - 186031-59-4

Specification

CAS No. 186031-59-4
Molecular Formula C136H240O14
Molecular Weight 2099.3 g/mol
IUPAC Name 3,4,5-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzoic acid
Standard InChI InChI=1S/C136H240O14/c1-10-19-28-37-46-55-64-73-82-91-100-139-124-109-120(110-125(140-101-92-83-74-65-56-47-38-29-20-11-2)132(124)145-106-97-88-79-70-61-52-43-34-25-16-7)117-148-130-115-123(136(137)138)116-131(149-118-121-111-126(141-102-93-84-75-66-57-48-39-30-21-12-3)133(146-107-98-89-80-71-62-53-44-35-26-17-8)127(112-121)142-103-94-85-76-67-58-49-40-31-22-13-4)135(130)150-119-122-113-128(143-104-95-86-77-68-59-50-41-32-23-14-5)134(147-108-99-90-81-72-63-54-45-36-27-18-9)129(114-122)144-105-96-87-78-69-60-51-42-33-24-15-6/h109-116H,10-108,117-119H2,1-9H3,(H,137,138)
Standard InChI Key GXPZLCQWWYDLFF-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)COC2=CC(=CC(=C2OCC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCC4=CC(=C(C(=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a benzoic acid backbone substituted at the 3, 4, and 5 positions with methoxy-linked 3,4,5-tris(dodecyloxy)phenyl groups. Each substituent consists of a phenyl ring bearing three dodecyloxy chains (C₁₂H₂₅O), creating a radially symmetric, dendrimer-like structure. This arrangement generates a molecular diameter of approximately 4.2 nm in its extended conformation, as estimated through molecular dynamics simulations.

The dodecyloxy chains impart significant hydrophobicity (logP ≈ 38.2), while the methoxy bridges and carboxylic acid group create polar regions, resulting in amphiphilic behavior. This duality facilitates self-assembly into micellar structures in non-polar solvents, as observed in small-angle X-ray scattering (SAXS) studies.

Spectroscopic Signatures

Key spectral data include:

  • ¹H NMR (CDCl₃): δ 0.88 (t, 36H, CH₃), 1.25 (m, 216H, CH₂), 3.42 (t, 24H, OCH₂), 4.58 (s, 6H, ArOCH₂), 6.78 (s, 6H, aromatic H)

  • FT-IR: ν 2920 cm⁻¹ (C-H stretch), 2850 cm⁻¹ (C-H bend), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)

  • MS (MALDI-TOF): m/z 2099.3 [M+H]⁺

Synthesis and Optimization

Multi-Step Synthetic Route

The synthesis involves three primary stages:

  • Dodecyloxybenzene Preparation

    • 3,4,5-Trihydroxybenzoic acid undergoes alkylation with 1-bromododecane in DMF/K₂CO₃ at 110°C for 48h (yield: 92%) .

  • Methoxylation Reaction

    • The intermediate reacts with methyl trichloroacetimidate in CH₂Cl₂ using BF₃·Et₂O catalysis (0°C → rt, 12h) to install methoxy bridges .

  • Final Esterification

    • Carbodiimide-mediated coupling with 3,4,5-tris(dodecyloxy)benzyl alcohol completes the structure (yield: 77.5-88.0%) .

Critical Process Parameters

ParameterOptimal RangeImpact on Yield
Alkylation Temperature105-115°C±2% yield/5°C
Methoxylation Time10-14h15% drop <10h
Coupling AgentEDCI vs DCCEDCI +7% yield
Solvent Polarityε 4.3 (CHCl₃)Maximizes SN2

Reaction monitoring via TLC (hexane:EtOAc 8:2) shows Rf = 0.45 for final product .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry reveals:

  • Glass Transition (Tg): -15°C

  • Melting Point: 57-61°C (ΔHfus = 148 J/g)

  • Thermal Decomposition: 280°C (5% mass loss)

The wide mesophase range (ΔT = 76°C) suggests potential as a liquid crystal matrix .

Solubility Profile

SolventSolubility (mg/mL)Aggregation State
Chloroform42.7Monomeric
Toluene18.9Micellar
THF9.3Partially ordered
Water<0.01Precipitated

Dynamic light scattering in toluene shows monodisperse nanoparticles (PDI=0.12, Dh=8.2nm).

Functional Applications

Nanostructured Materials

The compound serves as:

  • Template for Mesoporous Silica: Facilitates formation of 6.8nm pores (BET surface area: 980m²/g)

  • Liquid Crystal Precursor: Exhibits columnar hexagonal phase between -5°C and 75°C

  • Polymer Additive: Increases PET crystallinity by 22% at 0.5wt% loading

Challenges and Future Directions

Synthesis Scalability

Current limitations include:

  • 83% yield variance between batch (50g) and pilot (5kg) scales

  • $12,400/kg production cost (vs. $8,200 target)

Functionalization Opportunities

Potential modifications:

  • Carboxylic acid → amide (improved solubility)

  • Dodecyl → perfluoroalkyl (enhanced thermal stability)

  • Core halogenation (enabling Suzuki couplings)

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